molecular formula C10H11ClF3N3O B10965177 [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](pyrrolidin-1-yl)methanone

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10965177
M. Wt: 281.66 g/mol
InChI Key: FWHSJMJRVGCEQL-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone under acidic conditions. The resulting intermediate is then reacted with methyl iodide and pyrrolidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE
  • 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANAMINE
  • 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANOL

Uniqueness

The uniqueness of 4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClF3N3O

Molecular Weight

281.66 g/mol

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H11ClF3N3O/c1-16-7(9(18)17-4-2-3-5-17)6(11)8(15-16)10(12,13)14/h2-5H2,1H3

InChI Key

FWHSJMJRVGCEQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)N2CCCC2

Origin of Product

United States

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